molecular formula C6H11BrO B1450422 3-(Bromomethyl)-2-methyloxolane CAS No. 1522150-01-1

3-(Bromomethyl)-2-methyloxolane

Cat. No. B1450422
CAS RN: 1522150-01-1
M. Wt: 179.05 g/mol
InChI Key: ULWOPSMGNPPTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-2-methyloxolane, otherwise known as BMMO, is an organic compound used in a variety of scientific research applications. Its structure consists of a methyl group attached to an oxolane ring with a bromine atom in the 3-position. BMMO is a versatile compound that has been studied for its various properties and applications in the scientific world. It has been used in the synthesis of a variety of compounds, as a catalyst in organic reactions, and as a model substrate in biochemical and physiological studies.

Scientific Research Applications

Synthesis of Beta-Substituted Acrylates

3-(Bromomethyl)-2-methyloxolane: serves as an organic building block in the synthesis of beta-substituted acrylates . These acrylates are crucial intermediates in producing polymers with specific properties, such as increased flexibility, improved adhesion, and enhanced chemical resistance.

Preparation of Beta-Lactams

This compound plays a significant role in synthesizing beta-lactams through the cyclization of corresponding amides . Beta-lactams are a class of antibiotics that include penicillin and its derivatives, which are vital in combating bacterial infections.

Block Copolymer Synthesis

In polymer science, 3-(Bromomethyl)-2-methyloxolane is used to create block copolymers via reversible addition-fragmentation chain transfer (RAFT) and free-radical polymerization (FRP) techniques . These copolymers have applications ranging from drug delivery systems to nanotechnology.

Anticancer Research

Derivatives of 3-(Bromomethyl)-2-methyloxolane , such as bromopyruvic acid, have been investigated as potential anticancer agents . They function as metabolic poisons that can selectively target cancer cells due to their altered metabolic pathways.

Allylation of Ketones

The compound is utilized in the allylation of ketones, which is a fundamental step in synthesizing bioactive unsaturated lactones . These lactones have potential applications in pharmaceuticals, including as antioxidants and in cancer therapy.

Synthesis of Heterocyclic Compounds

3-(Bromomethyl)-2-methyloxolane: is also involved in the target-oriented synthesis of new heterocyclic compounds . These compounds form the backbone of many drugs and are essential for developing new medications with various therapeutic effects.

properties

IUPAC Name

3-(bromomethyl)-2-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-5-6(4-7)2-3-8-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWOPSMGNPPTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2-methyloxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-2-methyloxolane
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3-(Bromomethyl)-2-methyloxolane
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3-(Bromomethyl)-2-methyloxolane
Reactant of Route 4
3-(Bromomethyl)-2-methyloxolane
Reactant of Route 5
3-(Bromomethyl)-2-methyloxolane
Reactant of Route 6
3-(Bromomethyl)-2-methyloxolane

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